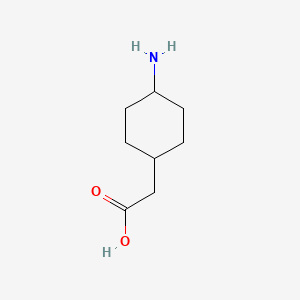![molecular formula C22H20N4O3S3 B2838830 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide CAS No. 1021251-26-2](/img/no-structure.png)
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H20N4O3S3 and its molecular weight is 484.61. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
Research has demonstrated that thieno[3,2-d]pyrimidine derivatives exhibit potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These compounds have shown comparable activity to doxorubicin, suggesting their potential as effective antitumor agents (Hafez & El-Gazzar, 2017).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl derivatives, including thiazolopyrimidines, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds displayed significant inhibition of cyclooxygenase enzymes (COX-1/COX-2) and showed high anti-inflammatory and analgesic activities, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Insecticidal Assessment
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research highlights the potential application of such compounds in agricultural pest management (Fadda et al., 2017).
Imaging and Diagnostic Applications
Radioligands based on thiazolo[4,5-d]pyrimidine structures have been developed for imaging translocator proteins (18 kDa) using positron emission tomography (PET). These compounds offer insights into the molecular imaging of brain inflammation and neurodegeneration (Dollé et al., 2008).
Antiparkinsonian Activity
Urea and thiourea derivatives of thiazolo[4,5-d]pyrimidine have been evaluated for their antiparkinsonian activity. These studies indicate their potential in addressing neurodegenerative diseases like Parkinson's disease through modulation of oxidative stress and inhibition of catalepsy induced by haloperidol (Azam, Alkskas, & Ahmed, 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-ethoxybenzaldehyde with thiourea to form 3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-thiazolo[4,5-d]pyrimidin-4-one. This intermediate is then reacted with 2-bromoacetic acid ethyl ester to form ethyl 2-(3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-thiazolo[4,5-d]pyrimidin-5-ylthio)acetate. The final compound is obtained by reacting this intermediate with o-toluidine in the presence of a base and then hydrolyzing the ester group to form 2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiourea", "2-bromoacetic acid ethyl ester", "o-toluidine", "base", "acid" ], "Reaction": [ "Condensation of 4-ethoxybenzaldehyde with thiourea to form 3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-thiazolo[4,5-d]pyrimidin-4-one", "Reaction of the intermediate with 2-bromoacetic acid ethyl ester to form ethyl 2-(3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydro-1H-thiazolo[4,5-d]pyrimidin-5-ylthio)acetate", "Reaction of the intermediate with o-toluidine in the presence of a base to form 2-((3-(4-ethoxyphenyl)-2-thioxo-2,3,4,5-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide", "Hydrolysis of the ester group to form the final compound" ] } | |
Número CAS |
1021251-26-2 |
Fórmula molecular |
C22H20N4O3S3 |
Peso molecular |
484.61 |
Nombre IUPAC |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C22H20N4O3S3/c1-3-29-15-10-8-14(9-11-15)26-19-18(32-22(26)30)20(28)25-21(24-19)31-12-17(27)23-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,23,27)(H,24,25,28) |
Clave InChI |
VRXUCLKSHINUSC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=CC=C4C)SC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



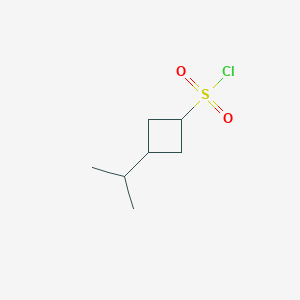
![(3Z)-5-fluoro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2838748.png)
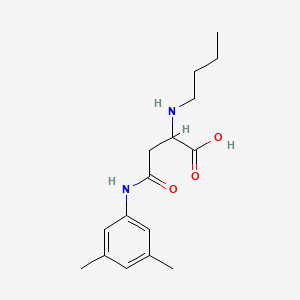
![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)
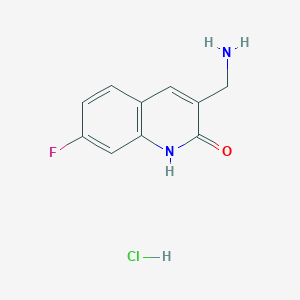
![Methyl 3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate](/img/structure/B2838757.png)

![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2838765.png)
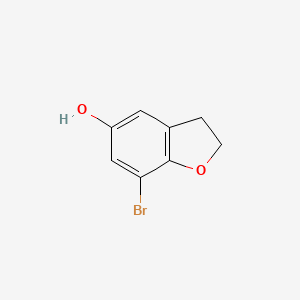
![N-[1-(3-Methylphenyl)cyclobutyl]prop-2-enamide](/img/structure/B2838768.png)
